molecular formula C22H30N2O7 B12638926 (1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B12638926
M. Wt: 434.5 g/mol
InChI Key: DXEGUBZOOFITMD-TUXZILSJSA-N
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Description

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the tetramethyl groups, and the attachment of the N-[1-(3-methylanilino)-1-oxopropan-2-yl] moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The scalability of the synthesis would be a critical factor in its commercial viability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aniline moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide: A similar compound lacking the N-[1-(3-methylanilino)-1-oxopropan-2-yl] moiety.

    (1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide: A compound with a chloro group instead of a methyl group on the aniline moiety.

Uniqueness

The uniqueness of (1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide lies in its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H30N2O7

Molecular Weight

434.5 g/mol

IUPAC Name

(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

InChI

InChI=1S/C22H30N2O7/c1-11-8-7-9-13(10-11)24-18(25)12(2)23-19(26)16-14-15(29-21(3,4)28-14)17-20(27-16)31-22(5,6)30-17/h7-10,12,14-17,20H,1-6H3,(H,23,26)(H,24,25)/t12?,14-,15+,16?,17-,20-/m1/s1

InChI Key

DXEGUBZOOFITMD-TUXZILSJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(C)NC(=O)C2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C

Origin of Product

United States

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